N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide
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Overview
Description
The compound is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system found in many natural products and drugs . The indole group is known to bind with high affinity to multiple receptors, making it a useful component in the development of new derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an indole group as one of its key components. Indole is a benzopyrrole, which means it consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-17-8-6-15(7-9-17)20(26)23-21-22-16(13-28-21)12-19(25)24-11-10-14-4-2-3-5-18(14)24/h2-9,13H,10-12H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTKDIISVLCXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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